molecular formula C9H12N2O2Si B8752782 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione CAS No. 83355-90-2

5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione

Cat. No.: B8752782
CAS No.: 83355-90-2
M. Wt: 208.29 g/mol
InChI Key: GNZQSJOVDGWTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C9H12N2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group at the 5-position of the pyrimidine ring. This modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a trimethylsilylacetylene. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the attachment of the trimethylsilylacetylene to the pyrimidine ring. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base, such as triethylamine, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The trimethylsilyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of antiviral and anticancer agents.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-[(Trimethylsilyl)ethynyl]imidazole: Similar in structure but with an imidazole ring instead of a pyrimidine ring.

    5-[(Trimethylsilyl)ethynyl]pyridine: Contains a pyridine ring, differing in the position of nitrogen atoms.

    5-[(Trimethylsilyl)ethynyl]uracil: A derivative of uracil, another pyrimidine base.

Uniqueness

5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .

Properties

CAS No.

83355-90-2

Molecular Formula

C9H12N2O2Si

Molecular Weight

208.29 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O2Si/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13)

InChI Key

GNZQSJOVDGWTLE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CNC(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-iodouracil (8 g, 30 mmol) in redistilled triethylamine (500 mL) and dry DMF (10 mL) was degassed with oxygen-free nitrogen for 15 minutes. Bis(triphenylphosphine)palladium (II) chloride (0.5 g), copper (I) iodide (0.5 g) and trimethylsilylacetylene (10 g, 102 mmol) were then added and the mixture was heated with stirring at 50° C. for 24 hours. The cooled reaction mixture was filtered, the filtrate evaporated to dryness and the residue dissolved in dichloromethane (500 mL). The organic solution was washed with a 2% aqueous solution of disodium EDTA (3×250 mL), water (3×200 mL), dried (Na2SO4) and evaporated to dryness. The residue was triturated with ethanol to give the first crop of the title compound. The solid filtered from the reaction mixture was also found to contain the required product but in a more impure form and so was worked up as above in a separate batch to give a second crop.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Bis(triphenylphosphine)palladium (II) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
copper (I) iodide
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-iodouracil (8 g, 30 mmol) in redistilled triethylamine (500 mL) and dry DMF (10 mL) was degassed with oxygen-free nitrogen for 15 minutes. Bis(triphenylophosphine)palladium (II) chloride (0.5 g), copper (I) iodide (0.5 g) and trimethylsilylacetylene (10 g, 102 mmol) were then added and the mixture was heated with stirring at 50° C. for 24 hours. The cooled reaction mixture was filtered, the filtrate evaporated to dryness and the residue dissolved in dichloromethane (500 mL). The organic solution was washed with a 2% aqueous solution of disodium EDTA (3×250 mL), water (3×200 mL), dried (Na2SO4) and evaporated to dryness. The residue was triturated with ethanol to give the first crop of the title compound. The solid filtered from the reaction mixture was also found to contain the required product but in a more impure form and so was worked up as above in a separate batch to give a second crop.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Bis(triphenylophosphine)palladium (II) chloride
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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